(6-Methoxyquinolin-3-yl)methanol
Description
(6-Methoxyquinolin-3-yl)methanol is a quinoline derivative characterized by a methoxy (-OCH₃) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-6,13H,7H2,1H3 |
InChI Key |
GDPVNEOAIYIHSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Quinoline Methanol Derivatives
*Calculated based on quinoline core and substituents.
Key Comparisons :
- Substituent Effects: The methoxy group in this compound is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro group in (2-Chloro-6-methylquinolin-3-yl)methanol. This difference may influence solubility and reactivity in substitution reactions .
- Crystallography and Interactions: (2-Chloro-6-methylquinolin-3-yl)methanol exhibits intramolecular C–H···O hydrogen bonds and intermolecular π-π stacking, stabilizing its crystal lattice. The absence of chloro and methyl groups in the target compound may alter packing efficiency and melting points .
Physical and Chemical Properties
- Solubility : The methoxy group improves aqueous solubility compared to hydrophobic substituents (e.g., benzyloxy in NQ1). However, the hydroxymethyl group may enhance polarity further .
- Thermal Stability: Melting points vary significantly; NQ1 (222°C) and NQ6 (254°C) demonstrate higher stability due to nitro groups and extended conjugation, whereas methanol derivatives likely exhibit lower melting points .
Preparation Methods
Reduction of 6-Methoxyquinoline-3-carbaldehyde
The most widely documented method involves the reduction of 6-methoxyquinoline-3-carbaldehyde using hydride-based reagents.
Sodium Borohydride (NaBH₄) Reduction
Procedure :
-
Starting Material : 6-Methoxyquinoline-3-carbaldehyde (synthesized via Vilsmeier-Haack reaction).
-
Reagents : Sodium borohydride (1–1.2 eq), methanol or ethanol solvent.
-
Work-up : Quenching with ice-cold water, filtration, and recrystallization from methanol or chloroform.
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Temperature | 25°C |
| Solvent | Methanol/Ethanol |
| Purity (HPLC) | >95% |
Mechanism : The aldehyde group (-CHO) is reduced to a primary alcohol (-CH₂OH) via nucleophilic attack by BH₄⁻, followed by protonation.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Procedure :
-
Reagents : LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Conditions : Reflux (40–60°C), 6–8 hours.
-
Work-up : Careful quenching with saturated NH₄Cl, extraction with ethyl acetate.
Yield : 78–85%.
Advantage : Higher selectivity for aldehyde reduction in complex substrates.
Microwave-Assisted Synthesis
A modified approach using microwave irradiation accelerates the reduction step:
Procedure :
-
Reagents : NaBH₄, montmorillonite K-10 (catalyst).
-
Work-up : Column chromatography (ethyl acetate/petroleum ether).
Yield : 89–94%.
Advantage : 12-fold reduction in reaction time compared to conventional methods.
Synthesis of 6-Methoxyquinoline-3-carbaldehyde Intermediate
Vilsmeier-Haack Reaction
The aldehyde precursor is synthesized via formylation of 6-methoxyquinoline:
Procedure :
-
Starting Material : 6-Methoxyquinoline.
-
Reagents : POCl₃, DMF (dimethylformamide).
-
Work-up : Neutralization with NaHCO₃, extraction with dichloromethane.
Skraup Reaction Modifications
Quinoline core synthesis from 4-methoxy-2-nitroaniline and glycerol, followed by selective oxidation.
Yield : 60–68%.
Chloromethyl Intermediate Hydrolysis
-
Starting Material : 2-Chloro-3-chloromethyl-6-methoxyquinoline.
-
Reagents : NaOH (aqueous), 60°C, 12 hours.
Yield : 55–60%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| NaBH₄ Reduction | 85–92 | 2–4 hours | High | Industrial |
| LiAlH₄ Reduction | 78–85 | 6–8 hours | Moderate | Lab-scale |
| Microwave-Assisted | 89–94 | 5 minutes | High | Pilot-scale |
| Vilsmeier-Haack | 65–72 | 6 hours | Moderate | Industrial |
Key Findings :
-
Microwave-assisted reduction offers the highest yield and fastest reaction time.
-
NaBH₄ is preferred for large-scale production due to safety and cost.
Characterization and Validation
-
FT-IR : Peaks at 3280–3291 cm⁻¹ (O-H stretch), 1650–1660 cm⁻¹ (C=N quinoline).
-
X-ray Crystallography : Confirms planar quinoline core and hydroxymethyl orientation.
Challenges and Optimizations
Q & A
Q. Which computational tools predict the metabolic pathways and toxicity risks of this compound?
- Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4). Validate with in vitro hepatocyte assays and Ames test for mutagenicity .
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